molecular formula C12H22N2O3S B2601498 N-(3-Methyl-1-propan-2-ylsulfonylpiperidin-4-yl)prop-2-enamide CAS No. 2305385-10-6

N-(3-Methyl-1-propan-2-ylsulfonylpiperidin-4-yl)prop-2-enamide

Cat. No. B2601498
CAS RN: 2305385-10-6
M. Wt: 274.38
InChI Key: MCXTZHNTWCJMLC-UHFFFAOYSA-N
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Description

N-(3-Methyl-1-propan-2-ylsulfonylpiperidin-4-yl)prop-2-enamide , also known as acrylfentanyl , is a potent opioid analgesic . It belongs to the class of synthetic opioids and is structurally related to fentanyl. Acrylfentanyl has gained attention as a designer drug and has been sold online .


Synthesis Analysis

The synthesis of acrylfentanyl involves the modification of the fentanyl structure. While specific synthetic routes may vary, it typically includes the introduction of an acryloyl group at a specific position on the fentanyl scaffold. Researchers have explored various synthetic methods to produce acrylfentanyl derivatives .


Molecular Structure Analysis

The molecular formula of acrylfentanyl is C22H26N2O . Its chemical structure consists of a piperidine ring with a prop-2-enamide moiety attached to the nitrogen atom. The phenyl ring contributes to its opioid activity, and the acryloyl group modifies its pharmacological properties .


Chemical Reactions Analysis

Acrylfentanyl exhibits potent opioid activity, similar to fentanyl. It binds to μ-opioid receptors in the central nervous system, leading to analgesia, euphoria, and respiratory depression. Its IC50 (half maximal inhibitory concentration) for displacing naloxone is approximately 1.4 nM , making it slightly more potent than fentanyl itself. Acrylfentanyl’s longer duration of action contributes to its appeal as a designer drug .

Safety and Hazards

  • Fatalities : Acrylfentanyl has been linked to deaths in several countries, including Sweden and Denmark .

Future Directions

: Wikipedia: Acrylfentanyl : ChemSpider: Prop-2-enamide

properties

IUPAC Name

N-(3-methyl-1-propan-2-ylsulfonylpiperidin-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S/c1-5-12(15)13-11-6-7-14(8-10(11)4)18(16,17)9(2)3/h5,9-11H,1,6-8H2,2-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXTZHNTWCJMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1NC(=O)C=C)S(=O)(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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